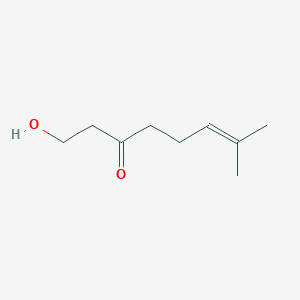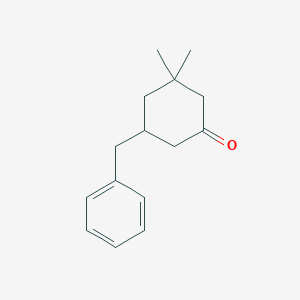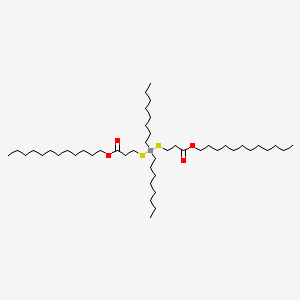![molecular formula C10H11ClN2O4S B14604168 4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid CAS No. 60376-72-9](/img/structure/B14604168.png)
4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid is an organic compound with the molecular formula C9H10ClNO4S It is known for its unique chemical structure, which includes a chloro group, a dimethylamino group, and a sulfamoyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid typically involves multiple steps One common method starts with the chlorination of benzoic acid to introduce the chloro groupThe final step involves the addition of the dimethylamino group using dimethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted benzoic acids.
Applications De Recherche Scientifique
4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the dimethylamino group.
4-Chloro-3-aminosulfonylbenzoic acid: Contains an aminosulfonyl group instead of a sulfamoyl group.
Uniqueness
4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
60376-72-9 |
|---|---|
Formule moléculaire |
C10H11ClN2O4S |
Poids moléculaire |
290.72 g/mol |
Nom IUPAC |
4-chloro-3-(dimethylaminomethylideneamino)sulfonylbenzoic acid |
InChI |
InChI=1S/C10H11ClN2O4S/c1-13(2)6-12-18(16,17)9-5-7(10(14)15)3-4-8(9)11/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
UNBFTTUFKXTLKP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
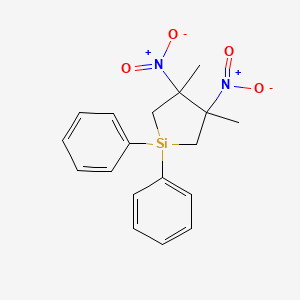
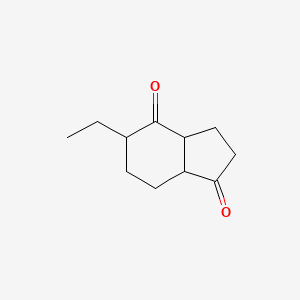
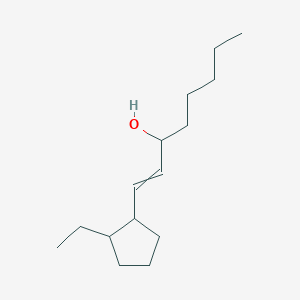

![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)

![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
